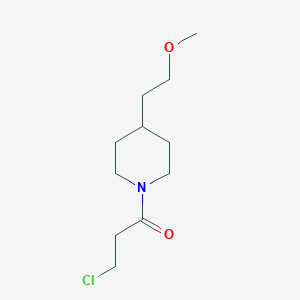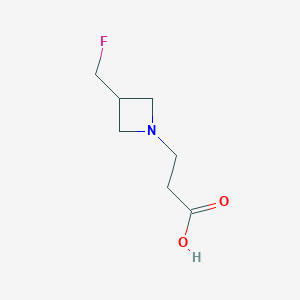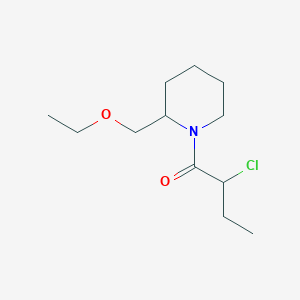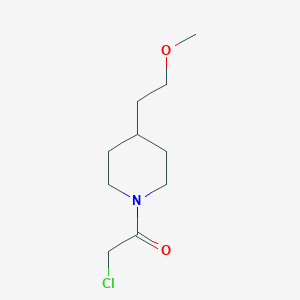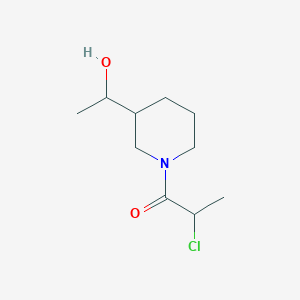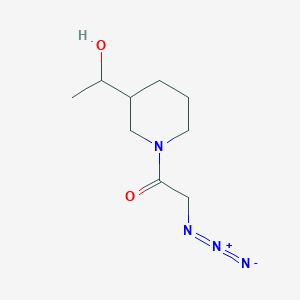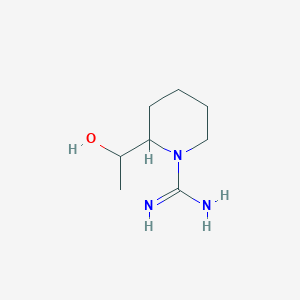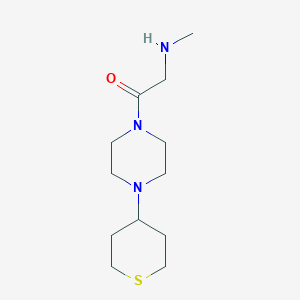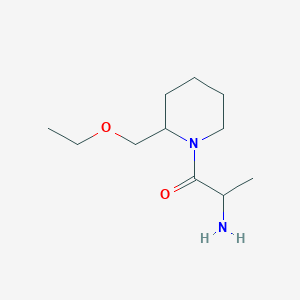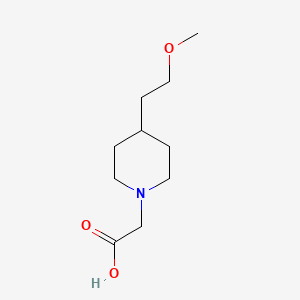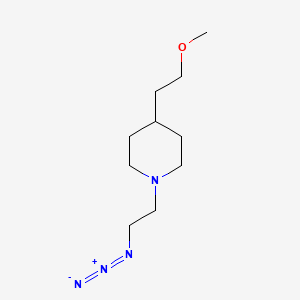![molecular formula C9H16N2O2 B1477070 3-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙酮 CAS No. 2097992-03-3](/img/structure/B1477070.png)
3-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙酮
描述
3-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, also known as 3-Amino-1-propanone, is an organic compound that has a wide range of applications in the scientific community. It is a versatile and highly reactive molecule that is used as a building block in the synthesis of various compounds. This compound has been studied extensively in the past few decades and its various properties have been investigated in detail.
科学研究应用
合成和结构表征
3-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙酮已被用于研究合成和结构表征吡咯杂环系统。Koca等人(2014年)从呋喃-3-酮衍生物合成了2-羟基吡咯-3-酮和螺环吡咯并[2,1-b][1,3]噁唑,展示了呋喃和吡咯中间体在创造新型杂环化合物方面的化学多样性(Koca et al., 2014)。
有机合成中的分子多样性
Chen等人(2016年)详细描述了有机合成中的分子多样性,指出次级α-氨基酸与二烷基乙炔二羧酸酯和N-取代马来酰亚胺的反应导致各种吡咯衍生物的形成。这展示了3-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙酮在生成各种杂环结构方面的潜力(Chen等人,2016年)。
新型合成方法
Sal’nikova等人(2017年)开发了一种一锅法合成取代的乙基2-氨基-3-氰基-2',5-二氧代-5'-苯基-1',2',5,7-四氢螺[furo[3,4-b]吡咯-4,3'-吡咯]-2'-羧酸酯的方法,进一步强调了吡咯和呋喃化合物在构建复杂分子结构中的合成实用性(Sal’nikova等人,2017年)。
级联氧化偶联/环化
Li和You(2016年)描述了一种级联氧化偶联/环化方法,用于合成3-氨基多取代的五元杂环化合物,如3-氨基1,3-二氢-2H-吡咯-2-酮和呋喃-2(3H)-酮。这突显了在模块化构建1H-吡咯骨架中的重要应用,展示了该化合物在促进复杂合成途径中的作用(Li & You, 2016)。
属性
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c10-2-1-9(12)11-3-7-5-13-6-8(7)4-11/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUIPZHXWGRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



